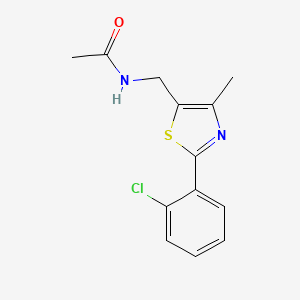

![molecular formula C15H20N2O4 B2523517 2-Methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid CAS No. 2445785-70-4](/img/structure/B2523517.png)

2-Methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid" is a derivative of 1,8-naphthyridine, which is a bicyclic compound consisting of a naphthalene ring fused to a pyridine ring. This class of compounds has been extensively studied due to their diverse biological activities, including gastric antisecretory properties, antibacterial effects, and potential as antitumor agents .

Synthesis Analysis

The synthesis of related 1,8-naphthyridine derivatives often involves condensation reactions. For instance, the Pfitzinger-type condensation has been used to create bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety . Additionally, cyclization reactions have been employed to synthesize various naphthyridine derivatives, such as the 1-ethyl-4-oxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, which was produced with high yield using diphenyl ether as a heat carrier .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is crucial for their biological activity. For example, the presence of a fluorine atom at the C-6 position and substitutions at the C-5 and C-7 positions have been shown to influence the cytotoxic activity of these compounds against tumor cell lines . Density Functional Theory (DFT) calculations have been used to investigate the equilibrium geometry and electronic structure of related compounds, providing insights into their reactivity and properties .

Chemical Reactions Analysis

Naphthyridine derivatives exhibit a range of chemical behaviors depending on their substitution patterns. Some compounds have shown solvatochromism, which is the ability to change color depending on the solvent's polarity and hydrogen bonding capabilities . This property is often associated with the presence of intramolecular hydrogen bonds and the potential formation of zwitterionic species in certain solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. For instance, the introduction of various substituents can enhance the antibacterial activity of these compounds against both Gram-positive and Gram-negative strains . The solubility and stability of these compounds can also be tailored by modifying their molecular structure, which is important for their potential therapeutic applications .

Applications De Recherche Scientifique

Atmospheric Chemistry and Environmental Impact

Research on dicarboxylic acids and related compounds has shown their presence and behavior in the urban aerosol samples collected from the Hong Kong roadside atmosphere. The study by Ho et al. (2006) highlighted the higher concentrations of total dicarboxylic acids, ketocarboxylic acids, and α-dicarbonyls in winter compared to summer. This research is crucial for understanding the environmental and health impacts of these compounds in urban atmospheres Ho et al., 2006.

Synthesis and Spectroscopic Properties

Perillo et al. (2009) synthesized series of polyfunctionally substituted naphthyridines, analyzing their spectroscopic properties and potential pharmacological activity. This work underscores the versatility of naphthyridine derivatives in synthesizing compounds with potential biological applications Perillo et al., 2009.

Catalytic and Chemical Properties

Szymański et al. (2002) explored the effect of thermal decomposition of surface oxygen species on the chemical and catalytic properties of oxidized activated carbon. The study provides insight into how modifications at the molecular level can influence the broader physical and chemical properties of materials, relevant for environmental and industrial applications Szymański et al., 2002.

Supramolecular Chemistry

Reger et al. (2015) discussed the synthesis of cesium complexes with naphthalimide substituted carboxylate ligands, showcasing unusual geometries and extensive cation-π interactions. This research contributes to the field of supramolecular chemistry, offering insights into the design of novel materials with specific electronic and structural properties Reger et al., 2015.

Analytical Chemistry

Morita and Konishi (2002) developed selective and sensitive derivatization reagents for carboxylic acids by high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. Their work highlights the importance of analytical methods in quantifying and understanding the behavior of complex organic compounds Morita & Konishi, 2002.

Propriétés

IUPAC Name |

2-methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-9-11(13(18)19)8-10-6-5-7-17(12(10)16-9)14(20)21-15(2,3)4/h8H,5-7H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCRRIZBFOKDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCCN(C2=N1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

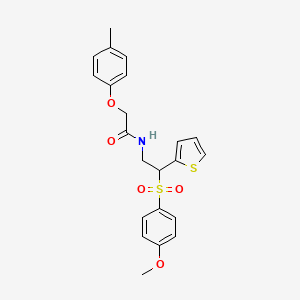

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2523434.png)

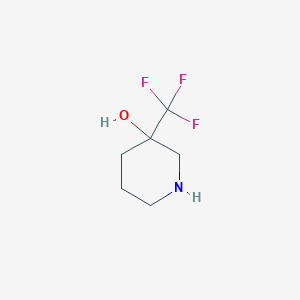

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B2523435.png)

![methyl 4-methyl-3-((10-oxo-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B2523437.png)

![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2523445.png)

![2-Chloro-N-(furan-3-ylmethyl)-N-[4-(oxolan-3-yl)phenyl]acetamide](/img/structure/B2523447.png)

![3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2523456.png)